4-(trans-4-Butylcyclohexyl)phenol
Overview
Description
4-(trans-4-Butylcyclohexyl)phenol is an organic compound with the chemical formula C16H24O and a molecular weight of 232.37 g/mol . It is a white to almost white crystalline powder . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
4-(trans-4-Butylcyclohexyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals.
Biology: It is studied for its potential biological activities and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Safety and Hazards
Future Directions
While specific future directions for 4-(trans-4-Butylcyclohexyl)phenol are not available, one study has mentioned its use in the vertical orientation of liquid crystal on comb-like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted polystyrene containing liquid crystal precursor . This suggests potential applications in the field of materials science and liquid crystal technology.
Mechanism of Action
Target of Action
Phenols, in general, are known to interact with a wide range of micro-organisms including some fungi and viruses .
Mode of Action
The specific mode of action of 4-(trans-4-Butylcyclohexyl)phenol is not well-documented. Phenols, as a class of compounds, are known to be potent proteolytic agents. They dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenols produce a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Result of Action
It is known that phenols have antiseptic and disinfectant properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of dust can affect the compound’s action . Moreover, the compound should be stored at room temperature for optimal stability .
Preparation Methods
The preparation of 4-(trans-4-Butylcyclohexyl)phenol primarily involves the substitution reaction of aromatic compounds . One common method includes the hydrogenation of 4-tert-butylphenol in the presence of a catalyst supported on a carrier under superatmospheric pressure of hydrogen and at an elevated temperature . Another method involves the stereoselective reduction of 4-tert-butylcyclohexanone with ruthenium-aminophosphine complexes in the presence of hydrogen gas and base .
Chemical Reactions Analysis
4-(trans-4-Butylcyclohexyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: It undergoes nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, ruthenium-aminophosphine complexes, and various oxidizing agents . The major products formed from these reactions include cyclohexanol derivatives and quinones .
Comparison with Similar Compounds
4-(trans-4-Butylcyclohexyl)phenol can be compared with other similar compounds such as:
4-tert-Butylphenol: Similar in structure but lacks the cyclohexyl group.
4-tert-Butylcyclohexanol: Similar in structure but has a hydroxyl group instead of a phenol group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
4-(4-butylcyclohexyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14,17H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXVTMAQPHVBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88581-00-4 | |
Record name | Phenol, 4-(trans-4-butylcyclohexyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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